4-[4-(trifluoromethyl)benzyl]morpholine
Description
4-[4-(Trifluoromethyl)benzyl]morpholine is a morpholine derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. The compound is synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated in amination experiments involving morpholine and 4-bromobenzotrifluoride . Its structural features, including the electron-withdrawing CF₃ group and the morpholine ring’s polar oxygen atom, contribute to its utility in drug discovery, particularly in anticancer and enzyme-targeting applications .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDLLLZTLGYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Functional Differences
- Lipophilicity: The trifluoromethyl group in 4-[4-(trifluoromethyl)benzyl]morpholine confers higher logP values compared to nitro (-NO₂) or methoxy (-OCH₃) analogues, improving membrane permeability . Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit even greater lipophilicity due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .
- Metabolic Stability: Fluorinated derivatives (e.g., 4-(2-fluorobenzyl)morpholine) resist oxidative degradation better than non-fluorinated counterparts, extending their half-life in vivo .
- Crystal Packing : The morpholine ring in 4-(4-nitrobenzyl)morpholine adopts a planar conformation, while thiomorpholine analogues form centrosymmetric dimers via C–H···O interactions, altering solubility and stability .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Electron-Withdrawing Groups (-CF₃, -NO₂): Improve target binding by stabilizing charge-transfer interactions. For example, replacing -H with -CF₃ in benzylmorpholines increases anticancer activity by 5-fold . Halogens (-Cl, -F): Enhance selectivity for enzymes like cytochrome P450 2A13. Ortho-fluorine in 4-(2-fluorobenzyl)morpholine reduces off-target binding .
- Ring Modifications :
- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases lipophilicity but reduces metabolic stability due to susceptibility to oxidation. This trade-off is leveraged in prodrug design .
- Morpholine vs. Piperazine : Morpholine’s oxygen atom provides better hydrogen-bonding capacity than piperazine, improving solubility in aqueous environments .
Data Tables
Table 1: Physicochemical Properties
| Compound | logP | Molecular Weight | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-[4-(Trifluoromethyl)benzyl]morpholine | 3.2 | 261.24 | 85–87 | 0.12 (H₂O) |
| 4-(4-Nitrobenzyl)morpholine | 1.8 | 222.24 | 109–110 | 0.08 (H₂O) |
| 4-(4-Chlorophenyl)morpholine-thiazole | 2.9 | 295.78 | 145–147 | 0.05 (H₂O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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